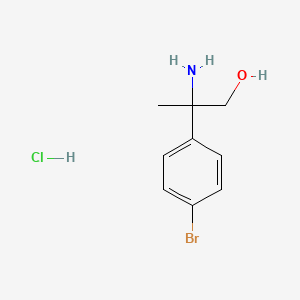

2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-9(11,6-12)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZRBMFZWMGLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803598-52-8 | |

| Record name | 2-amino-2-(4-bromophenyl)propan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced to 2-Amino-2-(4-bromophenyl)propan-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Sodium borohydride (NaBH4) in methanol or hydrogen gas (H2) over a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) in ethanol for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Amino-2-(4-bromophenyl)propan-1-one.

Reduction: Formation of 2-Amino-2-(4-bromophenyl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Chiral Synthesis:

One of the primary applications of 2-amino-2-(4-bromophenyl)propan-1-ol hydrochloride is in the synthesis of chiral amines. Chiral amines are essential building blocks in drug development, particularly for the synthesis of pharmaceutical agents that require specific stereochemistry for biological activity. The compound can act as an amine donor in enzymatic transamination reactions, facilitating the production of various chiral amines from ketones using transaminases. This method has been shown to yield high enantiomeric excess (ee), making it a preferred approach in asymmetric synthesis .

Drug Development:

The compound's structure allows it to be used as a precursor for synthesizing more complex molecules. For instance, derivatives of 2-amino-2-(4-bromophenyl)propan-1-ol hydrochloride can be modified to create potential therapeutic agents targeting various diseases, including neurological disorders and cancers .

Organic Synthesis Applications

Intermediate in Organic Reactions:

2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride serves as an important intermediate in organic reactions, particularly in the synthesis of other amino alcohols and amino acids. Its ability to undergo various chemical transformations makes it versatile for creating diverse chemical entities .

Polymer Chemistry:

In polymer chemistry, the compound can be utilized for post-polymerization modifications. It reacts with isocyanates to form urethane linkages, which can enhance the properties of polymers, such as mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials with specific functional characteristics .

Case Studies and Research Findings

Case Study 1: Enzymatic Synthesis

A study highlighted the use of 2-amino-2-(4-bromophenyl)propan-1-ol hydrochloride as an amine donor in the enzymatic synthesis of L-alanine from pyruvic acid. The reaction demonstrated high efficiency, with a significant yield of L-alanine and minimal side products. The study emphasized the thermodynamic advantages provided by using this compound as an amino donor compared to traditional methods .

Case Study 2: Synthesis of Chiral Compounds

Research has shown that utilizing 2-amino-2-(4-bromophenyl)propan-1-ol hydrochloride in transaminase-catalyzed reactions leads to the successful production of various chiral amines with high enantiomeric purity. This application is crucial for synthesizing pharmaceuticals where specific stereoisomers are required for efficacy .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for creating chiral amines and drug development compounds |

| Organic Chemistry | Serves as a versatile building block for synthesizing amino acids and alcohols |

| Polymer Modification | Reacts with isocyanates for enhancing polymer properties through post-polymerization modifications |

| Enzymatic Reactions | Acts as an efficient amine donor in transaminase-catalyzed reactions for producing chiral compounds |

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Halogen vs. The nitro group () introduces strong electron-withdrawing effects, increasing reactivity in reduction or substitution reactions compared to bromine .

Backbone Modifications: The propan-1-ol chain provides an additional hydroxyl group compared to ethanol derivatives (e.g., C₈H₁₁BrClNO in ), altering hydrogen-bonding capacity and solubility . Replacement of the hydroxyl group with a carboxylic acid (e.g., 2-Amino-2-(4-bromophenyl)acetic acid, ) shifts applications toward peptide synthesis due to enhanced acidity .

Stereochemical Considerations :

- Enantiomeric purity (e.g., (2S)-configuration in and ) is critical for biological activity, as seen in chiral drug intermediates like Fingolimod derivatives ().

Functional Analogues: Pharmacological Context

Table 2: Pharmacologically Relevant Analogues

Key Observations:

- Alkyl Chain Length: Fingolimod homologs (–6, 9) feature long alkyl chains (e.g., octyl, heptyl), enhancing lipid solubility and membrane permeability compared to the shorter propanol backbone of the target compound.

- Aromatic Substitution : The 4-bromophenyl group in the target compound contrasts with 4-octylphenyl in Fingolimod, demonstrating how hydrophobic/hydrophilic balance dictates target engagement (e.g., receptor vs. membrane interactions) .

Actividad Biológica

2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activity. This compound, characterized by its unique structure, including an amino group and a bromophenyl moiety, may have various pharmacological applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H12BrClN

- Molecular Weight : Approximately 230.102 g/mol

- SMILES Notation : CC(CO)(C1=CC=C(C=C1)Br)N

The presence of the bromine atom at the para position on the phenyl ring enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit the ability to act as inhibitors or activators of various enzymes, which can influence multiple biochemical pathways. However, detailed studies specifically identifying the molecular targets for this compound are still limited.

Antioxidant Activity

Several studies have reported on the antioxidant properties of compounds related to 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The compound's structural features suggest potential efficacy in scavenging free radicals, although specific data on this compound are yet to be published.

Anticancer Activity

Research into similar compounds has shown promising anticancer activities. For instance, derivatives with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis or inhibition of cell proliferation. Further investigation is needed to establish the anticancer efficacy of 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride.

Antimicrobial Activity

Compounds featuring bromophenyl groups have been noted for their antimicrobial properties. Preliminary studies suggest that 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride may exhibit activity against certain bacterial strains, potentially making it useful in developing new antimicrobial agents.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the synthesis and biological evaluation of similar brominated compounds; showed promising results in antioxidant assays. |

| Study B (2024) | Reported on the anticancer activity of related compounds against human glioblastoma cells; indicated a need for further exploration into structure-activity relationships. |

| Study C (2023) | Focused on antimicrobial properties; highlighted the potential for developing new antibiotics based on structural analogs. |

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(4-bromophenyl)propan-1-ol hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution or reductive amination starting from 4-bromophenyl precursors. For example:

Starting Material : 4-bromobenzaldehyde or its derivatives.

Reaction Conditions : Use of chiral catalysts (e.g., (R)- or (S)-BINAP) for enantioselective synthesis .

Purification : Recrystallization in ethanol/water mixtures or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .

Critical Parameters :

Q. How can researchers characterize this compound’s structural integrity and purity?

- Methodological Answer : A multi-technique approach is recommended:

- 1H/13C NMR : Confirm aromatic proton environments (δ 7.3–7.6 ppm for 4-bromophenyl) and amine/ol protons (δ 1.5–3.5 ppm) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) to detect impurities (<2%) .

- Melting Point : Compare observed mp (235–241°C) with literature values to assess crystallinity .

- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 278.0) to verify molecular weight .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions may arise from tautomerism, salt formation, or residual solvents. Strategies include:

Variable Temperature NMR : Probe dynamic processes (e.g., amine proton exchange) by acquiring spectra at 25°C and 60°C .

2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm coupling between adjacent protons (e.g., CH₂ groups in propanol) .

X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks in the hydrochloride salt .

Q. What strategies are effective for studying enantiomeric excess in chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 80:20) to separate enantiomers; calculate ee via peak integration .

- Kinetic Resolution : Perform asymmetric catalysis (e.g., with lipases) and compare reaction rates for (R)- and (S)-isomers .

- Circular Dichroism (CD) : Correlate Cotton effects (e.g., at 220 nm) with enantiomeric composition .

Q. How does the hydrochloride salt form influence the compound’s solubility and reactivity in aqueous media?

- Methodological Answer :

- Solubility Testing : Compare solubility in pH-adjusted buffers (e.g., phosphate buffer pH 7.4 vs. 0.1N HCl) using UV-Vis spectroscopy .

- Reactivity Studies : Assess nucleophilic substitution rates in the presence of counterions (Cl⁻ vs. other anions) via kinetic HPLC .

Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 235–241°C vs. 220°C)?

- Methodological Answer : Variations may arise from polymorphism or hydration states.

DSC/TGA : Analyze thermal behavior (endothermic peaks for dehydration) .

Powder XRD : Compare diffraction patterns with known polymorphs .

Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.